(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Lipophilicity QSAR Drug Design

(5-(4-Chlorophenyl)pyridin-3-yl)methanol is a member of the arylpyridinemethanol class, bearing a 4-chlorophenyl substituent at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring (C₁₂H₁₀ClNO, MW 219.67 g/mol). Its computed LogP of approximately 2.89 and polar surface area (PSA) of 33.12 Ų position it as a moderately lipophilic small-molecule building block with a favorable balance between membrane permeability and aqueous solubility for fragment-based or intermediate-driven medicinal chemistry programs.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 887974-02-9
Cat. No. B1360875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Chlorophenyl)pyridin-3-yl)methanol
CAS887974-02-9
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl
InChIInChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2
InChIKeyZNIWYVUMTWNLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(4-Chlorophenyl)pyridin-3-yl)methanol (CAS 887974-02-9): Physicochemical Baseline and Structural Classification for Procurement Decisions


(5-(4-Chlorophenyl)pyridin-3-yl)methanol is a member of the arylpyridinemethanol class, bearing a 4-chlorophenyl substituent at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring (C₁₂H₁₀ClNO, MW 219.67 g/mol) . Its computed LogP of approximately 2.89 and polar surface area (PSA) of 33.12 Ų position it as a moderately lipophilic small-molecule building block with a favorable balance between membrane permeability and aqueous solubility for fragment-based or intermediate-driven medicinal chemistry programs . Unlike its 2-pyridyl regioisomer (CAS 27652-89-7) or its 4-fluorophenyl analog (CAS 222551-22-6), the 3-pyridyl orientation and the electron-withdrawing chlorine atom confer distinct electronic and steric profiles that influence downstream coupling reactivity and biological target engagement [1].

Why Generic Substitution of (5-(4-Chlorophenyl)pyridin-3-yl)methanol Fails: The Cost of Ignoring Regioisomerism and Halogen Effects


Simple replacement of (5-(4-Chlorophenyl)pyridin-3-yl)methanol with a superficially similar analog—such as the 2-pyridyl isomer, the 4-fluorophenyl congener, or the unsubstituted phenyl derivative—introduces substantial risk in both synthetic tractability and pharmacological outcome. The 2-pyridyl regioisomer (CAS 27652-89-7) presents a distinct hydrogen-bonding geometry and a significantly different solid-state melting profile (82–86 °C versus an unreported melting point for the target compound, implying divergent crystallinity and formulation behavior) . The 4-fluorophenyl analog (CAS 222551-22-6) serves as the primary alcohol metabolite (M203) of the dopamine D2/5-HT1A partial agonist sarizotan, meaning that its metabolic fate and CYP engagement are well characterized, whereas the chloro variant is preferentially employed as a synthetic entry point for MAP4K4 inhibitor programs, where the chlorine atom contributes to a critical hydrophobic interaction within the kinase hinge region [1][2]. These differences are not cosmetic; they dictate which patent space, which coupling chemistry, and which biological screening cascades are accessible.

Quantitative Differentiation Evidence: (5-(4-Chlorophenyl)pyridin-3-yl)methanol vs. Closest Analogs


Lipophilicity-Driven Differentiation: LogP Comparison of the 4-Chlorophenyl and 4-Fluorophenyl Analogs

The computed LogP (octanol-water partition coefficient) of (5-(4-Chlorophenyl)pyridin-3-yl)methanol is 2.89, which is approximately 0.6 to 0.8 log units higher than the estimated LogP of the 4-fluorophenyl analog (ca. 2.1–2.3) based on fragment-based calculation methods . This difference translates to a roughly 4- to 6-fold higher lipophilicity, which can be advantageous when increased membrane permeability is desired but may also elevate the risk of CYP-mediated metabolism or hERG binding compared to the more polar fluoro congener [1]. The difference is substantial enough to shift a compound between adjacent lipophilicity bins in typical lead-optimization property filters (e.g., LogP < 3 for CNS drug-likeness).

Lipophilicity QSAR Drug Design

Regioisomeric Impact on Solid-State Properties: Melting Point Divergence Between 3-Pyridyl and 2-Pyridyl Isomers

The 2-pyridyl regioisomer (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7) exhibits a reported melting point of 82–86 °C (solid crystalline powder at 20 °C) . In contrast, no melting point is reported for the target 3-pyridyl isomer, suggesting that it may exist as a liquid or low-melting solid under ambient conditions . This physical state divergence is consistent with the disruption of intermolecular hydrogen bonding when the pyridine nitrogen is moved from the ortho (2-position) to the meta (3-position) relative to the hydroxymethyl group. For procurement, this means the 3-pyridyl isomer may require refrigerated storage (2–8 °C, as recommended by vendors) and could behave differently during automated solid dispensing or formulation development.

Crystallinity Formulation Physicochemical Characterization

Synthetic Provenance as a Pharmaceutical Intermediate: Utility in MAP4K4 Inhibitor and Phenylpyridine Anticancer Series

The target compound is explicitly cited as a synthetic intermediate in U.S. Patent Application US2007/0032530 A1 (Page 26), where the hydroxymethyl group serves as a functional handle for further elaboration into phenylpyridine derivatives claimed as anticancer agents [1]. Moreover, the 5-(4-chlorophenyl)pyridin-3-yl scaffold is a direct progenitor of the MAP4K4 inhibitor series exemplified by PF-06260933 (IC₅₀ = 3.7 nM) and MAP4K4-IN-3 (IC₅₀ = 14.9 nM), whose co-crystal structures (PDB 5J95) confirm that the 4-chlorophenyl group occupies a hydrophobic pocket within the kinase active site [2]. The 3-pyridylmethanol intermediate is therefore a validated entry point for kinase-focused medicinal chemistry, whereas the 2-pyridyl isomer finds primary application in antihistamine chemistry and the bis(4-chlorophenyl) analog (parinol) is restricted to fungicidal use [3].

Medicinal Chemistry Kinase Inhibitors Patent Intermediates

Halogen-Dependent Synthetic Versatility: Chlorine as a Handle for Cross-Coupling While Maintaining Electronegativity

The 4-chlorophenyl substituent on the target compound can, in principle, serve as a latent electrophilic site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) under more forcing conditions, whereas the 4-fluorophenyl analog is generally inert to such transformations under standard conditions [1]. Conversely, the chlorine atom is less reactive than a bromine atom (as in the 4-bromophenyl analog, CAS 1171896-44-8), which allows for chemoselective manipulation: the chlorophenyl ring remains intact during transformations at the hydroxymethyl group, while a bromophenyl group would compete . This intermediate reactivity profile makes the chloro analog the most versatile choice when sequential functionalization is required.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Optimal Application Scenarios for (5-(4-Chlorophenyl)pyridin-3-yl)methanol Based on Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and MAP4K4 Lead Optimization

The compound is best deployed as a key synthetic intermediate for MAP4K4 inhibitor programs, where it provides the 5-(4-chlorophenyl)pyridin-3-yl core that occupies the hydrophobic back pocket of the kinase as confirmed by co-crystal structures (PDB 5J95) [1]. Downstream inhibitors such as PF-06260933 achieve low-nanomolar biochemical potency (IC₅₀ = 3.7 nM). Procurement of this specific intermediate enables direct entry into a patented chemical space for type II kinase inhibitors targeting metabolic and inflammatory diseases [1][2].

Phenylpyridine Anticancer Agent Synthesis per US2007/0032530

The compound is explicitly disclosed as a reactant in U.S. Patent US2007/0032530 A1 for the preparation of phenylpyridine derivatives with utility in controlling or preventing cancer [2]. The hydroxymethyl group is a versatile handle for conversion to chloromethyl, aminomethyl, or aldehyde intermediates, enabling diverse library synthesis for oncology hit-to-lead campaigns.

Sequential Functionalization Requiring an Inert Yet Activatable Aryl Halide

The combination of a primary alcohol handle and a moderately reactive aryl chloride makes this compound suitable for multi-step synthetic sequences that require chemoselectivity: the hydroxymethyl group can be oxidized, alkylated, or converted to a leaving group without perturbing the 4-chlorophenyl ring, while the chlorine atom can subsequently be engaged in cross-coupling reactions to further diversify the scaffold [3]. This orthogonality exceeds that of the 4-bromophenyl analog (too reactive) and the 4-fluorophenyl analog (too inert).

Physicochemical Comparator Studies and QSAR Model Building

The computed LogP of 2.89 and the absence of a sharp melting point for the target compound, contrasted with the 2-pyridyl isomer's 84 °C melting point, make this compound a valuable test article for QSAR models that probe the relationship between regioisomerism, solid-state properties, and biological activity. Programs building lipophilicity-activity landscapes across arylpyridinemethanol series benefit from including this chloro-substituted 3-pyridyl variant as a calibration point .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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